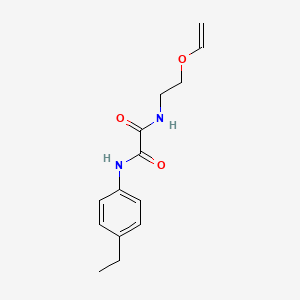
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a methoxyphenoxy group and a methyl-nitrophenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The methoxyphenoxy group can be synthesized by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Formation of the Methyl-Nitrophenyl Intermediate: The methyl-nitrophenyl group can be synthesized by nitration of 4-methylphenol followed by reduction.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the methyl-nitrophenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies.
類似化合物との比較
Similar Compounds
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide: Similar structure but without the methyl group.
4-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide: Similar structure but without the nitro group.
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but with an acetamide backbone instead of butanamide.
Uniqueness
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is unique due to the presence of both the methoxyphenoxy and methyl-nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-10-16(17(12-13)20(22)23)19-18(21)4-3-11-25-15-8-6-14(24-2)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPPXXRFHIIRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)



![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)



![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl}phosphonate](/img/structure/B5127661.png)


![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
